

# A Comprehensive Technical Review of PK11195 Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PK 130

Cat. No.: B1678502

[Get Quote](#)

## Introduction

PK11195, an isoquinoline carboxamide, is a selective and high-affinity ligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).<sup>[1]</sup> TSPO is predominantly located on the outer mitochondrial membrane and is a key sensor of cellular stress and injury.<sup>[2]</sup> While initially recognized for its utility in imaging neuroinflammation, the functional consequences of PK11195 binding have revealed a complex pharmacology with therapeutic potential across various disciplines, including oncology, cardiology, and neurology. This technical guide provides an in-depth review of the research on PK11195, summarizing its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and clinical applications.

## Core Mechanisms of Action

The biological effects of PK11195 are multifaceted, stemming from its interaction with TSPO and other cellular components. Research has elucidated several distinct, and sometimes independent, mechanisms of action.

## Modulation of Mitochondrial Function via TSPO Binding

As a primary ligand for TSPO, PK11195 directly influences mitochondrial activities. TSPO is a component of the mitochondrial permeability transition pore (mPTP) complex, which regulates apoptosis.

- **Pro-apoptotic Effects:** In cancer cells, particularly neuroblastoma, high micromolar concentrations of PK11195 have been shown to induce apoptosis and cause G1/S cell cycle arrest.<sup>[3]</sup> This is associated with increased levels of cleaved caspase-3, a key executioner of apoptosis.<sup>[3]</sup>
- **Cardioprotection and Metabolism:** In the context of ischemia-reperfusion (I/R) injury, PK11195 exhibits protective effects. When administered at the onset of reperfusion, it limits the generation of reactive oxygen species (ROS) and subsequent cell death.<sup>[4]</sup> This protective mechanism involves a metabolic shift, preventing a significant increase in succinate utilization and promoting glutamate utilization, thereby reducing ROS production.<sup>[4]</sup>
- **Neuroinflammation and Microglial Activation:** In the central nervous system (CNS), TSPO is upregulated in activated microglia and astrocytes following injury or inflammation.<sup>[1][5]</sup> PK11195 binding to TSPO on these cells is the basis for its use as an imaging biomarker. Functionally, PK11195 can suppress microglial activation and neuroinflammation.<sup>[6]</sup>

## Inhibition of ATP-Binding Cassette (ABC) Transporters

A significant finding in oncology research is the ability of PK11195 to act as a chemosensitizer by inhibiting drug efflux pumps. This action can be independent of its binding to TSPO.

- **Broad-Spectrum Inhibition:** PK11195 has been shown to broadly inhibit several ABC transporters, including P-glycoprotein (Pgp/MDR1/ABCB1), Multidrug Resistance Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP).<sup>[3][7]</sup>
- **Direct Transporter Interaction:** The mechanism involves direct interaction with the transporters. For instance, PK11195 binds to plasma membrane sites on Pgp-expressing cells, stimulates Pgp-associated ATPase activity, and induces conformational changes in the transporter, thereby blocking drug efflux.<sup>[7]</sup> This chemosensitizes cancer cells to standard therapeutic agents like daunorubicin and cytarabine.<sup>[8]</sup>
- **Non-Competitive Binding:** Studies have shown that PK11195 and the Pgp modulator cyclosporine A bind non-competitively, indicating distinct interaction sites on the Pgp transporter.<sup>[7]</sup>

## Anti-Inflammatory Effects via Inflammasome Inhibition

Recent studies have highlighted a role for PK11195 in modulating the innate immune response.

- **NLRP3 Inflammasome Inhibition:** In microglial cell lines, PK11195 has been demonstrated to reduce the activation of the NLRP3 inflammasome.[\[6\]](#) This was shown by inhibiting the secretion of pro-inflammatory cytokines IL-1 $\beta$  and IL-18 in response to inflammatory stimuli like LPS and ATP.[\[6\]](#) This effect is dependent on TSPO, as TSPO knockdown abrogates the inhibitory action.[\[6\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical research on PK11195.

Table 1: In Vitro Efficacy and Experimental Concentrations

| Parameter                | Cell Line / Model           | Effect                                            | Concentration / Value                         | Reference |
|--------------------------|-----------------------------|---------------------------------------------------|-----------------------------------------------|-----------|
| Affinity (Ki)            | TSPO                        | High-affinity binding                             | Low nanomolar range                           | [3]       |
| Proliferation Inhibition | Neuroblastoma Cell Lines    | Dose-dependent inhibition                         | Micromolar concentrations (up to 160 $\mu$ M) | [3]       |
| Apoptosis Induction      | KCNR<br>Neuroblastoma Cells | Increased cleaved caspase-3                       | 100 $\mu$ M                                   | [3]       |
| ROS Generation (I/R)     | Cardiomyocytes              | Increased ROS during I/R                          | 50 $\mu$ M                                    | [4]       |
| NLRP3 Inhibition         | BV-2 Microglial Cells       | Pretreatment to inhibit IL-1 $\beta$ /IL-18       | 0.5 $\mu$ M                                   | [6]       |
| Protective Effect        | BV-2 Microglial Cells       | Protection against $\text{CoCl}_2$ -induced death | 25 $\mu$ M                                    | [9]       |

Table 2: Preclinical and Clinical Dosages and Imaging Data

| Application                 | Model / Patient Population           | Dosage / Parameter                 | Value                   | Reference            |
|-----------------------------|--------------------------------------|------------------------------------|-------------------------|----------------------|
| Cognitive Dysfunction Model | Rats                                 | Intraperitoneal injection          | 3 mg/kg                 | <a href="#">[10]</a> |
| Neuroinflammation PET       | Rats (Cortical Spreading Depression) | Injected radiotracer               | ~100 MBq                | <a href="#">[5]</a>  |
| Neuroinflammation PET       | Rats (Cortical Spreading Depression) | Binding Potential (BP) in core ROI | 0.45 ± 0.10 (at 3 days) | <a href="#">[5]</a>  |
| Neuropathic Pain PET        | Rats (Spinal Cord Injury)            | Injected radiotracer               | 18.5 MBq                | <a href="#">[11]</a> |
| Mitochondrial Disease PET   | Human Patients                       | Injected radiotracer activity      | Median 397 MBq          | <a href="#">[2]</a>  |
| Mitochondrial Disease PET   | Human Patients                       | Injected mass                      | Median 3.8 µg           | <a href="#">[2]</a>  |

## Key Experimental Protocols

### PET Imaging of Neuroinflammation with (R)- [<sup>11</sup>C]PK11195

This protocol is widely used to visualize microglial activation in the CNS of both animal models and human patients.[\[1\]](#)[\[5\]](#)

- Radioligand Synthesis: (R)-[<sup>11</sup>C]PK11195 is synthesized from its desmethyl precursor, (R)-N-desmethyl-PK11195, using [<sup>11</sup>C]methyl iodide. Radiochemical purity is confirmed to be >99%.[\[11\]](#)
- Subject Preparation and Injection: The subject (animal or human) is positioned in a PET scanner. The radioligand is administered as an intravenous bolus injection. For a rat model,

an activity of ~18.5-100 MBq is used[5][11]; for humans, the median injected activity is around 397 MBq.[2]

- PET Data Acquisition: A dynamic emission scan is performed for 60-75 minutes immediately following injection.[2][5] Data are acquired in list mode and subsequently sorted into dynamic sinograms.
- Data Analysis: Time-activity curves are generated for various regions of interest (ROIs). To quantify binding, noninvasive graphical analysis methods (e.g., Logan plot) are often used to estimate the binding potential (BP) or standardized uptake value ratio (SUVR), which reflects the density of TSPO sites.[5][11]

## In Vitro ROS Measurement in Ischemia/Reperfusion (I/R) Model

This protocol assesses the impact of PK11195 on ROS production in a cellular model of cardiac injury.[4]

- Cell Culture and I/R Simulation: Cardiomyocytes are cultured and subjected to simulated ischemia (e.g., glucose-free, hypoxic medium) for a set period (e.g., 20 minutes), followed by a reperfusion phase (reintroduction of normal medium).
- PK11195 Treatment: PK11195 (e.g., 50  $\mu$ M) is applied to the cells at the onset of the reperfusion phase.[4]
- ROS Detection: The fluorescent dye MitoSox Red, which is specific for mitochondrial superoxide, is used to measure ROS levels. Cells are incubated with the dye.
- Quantification: Fluorescence intensity is measured using a fluorescence microscope or plate reader. An increase in red fluorescence indicates higher levels of mitochondrial ROS. The fluorescence levels in PK11195-treated cells are compared to untreated controls.[4]

## Chemosensitization and ABC Transporter Inhibition Assay

This protocol evaluates the ability of PK11195 to reverse multidrug resistance in cancer cells. [3][7]

- Cell Culture: A cancer cell line known to express ABC transporters (e.g., leukemia or neuroblastoma cell lines) is cultured.[3][7]
- Treatment: Cells are treated with a cytotoxic chemotherapy agent (e.g., carboplatin, etoposide) alone, PK11195 alone (micromolar concentrations), or a combination of both.[3]
- Viability Assessment: After a set incubation period (e.g., 24-72 hours), cell viability is assessed using a method like the XTT assay. A greater reduction in viability in the combination group compared to single agents indicates chemosensitization.
- Mechanism Confirmation (Optional): To confirm the mechanism, expression levels of ABC transporter mRNA (via qRT-PCR) and protein (via Western blot) can be measured after PK11195 treatment.[3]

## Visualizations: Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: PK11195 interaction with mitochondrial TSPO and its metabolic effects.

[Click to download full resolution via product page](#)

Caption: PK11195 mechanism for overcoming drug resistance in cancer cells.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical (R)-[<sup>11</sup>C]PK11195 PET imaging study.

# Review of Clinical Applications and Future Directions

The primary clinical application of PK11195 is as the radiolabeled tracer (R)-[<sup>11</sup>C]PK11195 for PET imaging. For over three decades, it has been the prototypical tool for visualizing neuroinflammation *in vivo*.<sup>[12][13]</sup>

- **Imaging Neuroinflammation:** Increased (R)-[<sup>11</sup>C]PK11195 binding has been successfully demonstrated in patients with a wide range of neurological conditions, including stroke, traumatic brain injury, Huntington's disease, Parkinson's disease, and multiple sclerosis.<sup>[1]</sup> It has also been used to identify mitochondrial pathology in patients with genetically confirmed mitochondrial diseases, where binding patterns can correlate with clinical presentation even before structural changes are visible on MRI.<sup>[2][14]</sup>
- **Limitations and "Challengers":** Despite its widespread use, (R)-[<sup>11</sup>C]PK11195 has limitations, including a low signal-to-noise ratio.<sup>[11]</sup> This has spurred the development of second-generation TSPO radiotracers (e.g., [<sup>11</sup>C]PBR28, [<sup>18</sup>F]FEPPA) designed to offer improved imaging characteristics.<sup>[12][13]</sup> A scoping review of 288 publications found that while these "challengers" confirm the initial findings of (R)-[<sup>11</sup>C]PK11195, many are hindered by binding sensitivity to a common TSPO genetic polymorphism (Ala147Thr), complicating their clinical implementation.<sup>[12][13]</sup>
- **Therapeutic Potential:** The preclinical findings demonstrating PK11195's ability to induce apoptosis in cancer cells, chemosensitize them to other drugs, and provide neuroprotective and cardioprotective effects suggest significant therapeutic potential.<sup>[3][7][8]</sup> The concentrations effective in these *in vitro* assays are reported to be safely achievable in patients.<sup>[7]</sup> However, translating these findings into clinical therapies remains an active area of research.

## Conclusion

PK11195 is a pivotal research tool that has profoundly advanced our understanding of the role of TSPO in health and disease. Its primary clinical impact has been in the field of neuroimaging, providing a window into the dynamics of microglial activation. Concurrently, extensive preclinical research has uncovered its potential as a multi-modal therapeutic agent, capable of modulating mitochondrial function, overcoming multidrug resistance in cancer, and

suppressing inflammation. Future research will likely focus on refining TSPO-targeted therapeutics and developing next-generation imaging agents that overcome the limitations of (R)-[<sup>11</sup>C]PK11195, further solidifying the importance of this pharmacological class in both diagnostics and treatment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PK 11195 - Wikipedia [en.wikipedia.org]
- 2. neurology.org [neurology.org]
- 3. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Frontiers | TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells [frontiersin.org]
- 7. PK11195, a peripheral benzodiazepine receptor (pBR) ligand, broadly blocks drug efflux to chemosensitize leukemia and myeloma cells by a pBR-independent, direct transporter-modulating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Have (R)-[<sup>11</sup>C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Have (R)-[11C]PK11195 challengers fulfilled the promise? A scoping review of clinical TSPO PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [11C]PK11195-PET Brain Imaging of the Mitochondrial Translocator Protein in Mitochondrial Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Review of PK11195 Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678502#literature-review-of-pk11195-research]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)